molecular formula C23H21N3O2S B285593 2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B285593
M. Wt: 403.5 g/mol
InChI Key: CSCXQLMAUSUTQM-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Nitrobenzimidazole, halogenated benzimidazole.

Scientific Research Applications

2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzoyl-1H-benzimidazol-2-yl)thio]-N-(substituted phenyl)acetamide
  • 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(substituted phenyl)acetamide

Uniqueness

2-[(1-benzyl-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the methoxyphenyl moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N3O2S/c1-28-21-14-8-6-12-19(21)24-22(27)16-29-23-25-18-11-5-7-13-20(18)26(23)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

CSCXQLMAUSUTQM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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